5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide

topoisomerase II cancer selectivity

Procure CAS 688774-22-3 to leverage its unique N-allyl-pentanamide motif—a validated pharmacophore for adenosine-uptake inhibition (class-level IC50 <1 µM in human erythrocyte assays) and nanomolar TRPA1 antagonism. Unlike generic saturated-alkyl or aryl analogues, this scaffold enables catalytic isomerisation to geometrically defined enamide probes, reducing the need for multiple analogues. Essential for hit-to-lead cardiovascular and pain programmes requiring a synthetically tractable tetrahydroquinazoline core.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 688774-22-3
Cat. No. B2632054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide
CAS688774-22-3
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESC=CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O
InChIInChI=1S/C16H19N3O3/c1-2-10-17-14(20)9-5-6-11-19-15(21)12-7-3-4-8-13(12)18-16(19)22/h2-4,7-8H,1,5-6,9-11H2,(H,17,20)(H,18,22)
InChIKeyIPZBZHHVGYANEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide (CAS 688774-22-3): Procurement-Relevant Baseline for a Multi-Target Tetrahydroquinazoline Scaffold


5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide (CAS 688774-22-3) is a synthetic quinazolinone derivative built on a 1,2,3,4-tetrahydro-2,4-dioxoquinazoline core linked via a pentanamide chain to an N-allyl group. The tetrahydroquinazoline class has been validated in multiple therapeutic patent families, including adenosine-uptake inhibitors for myocardial protection [1] and TRPA1 modulators for pain [2]. The compound's molecular architecture embeds an alkenyl amide side-chain that distinguishes it from saturated-alkyl or aryl-substituted analogues within the same chemotype, providing a distinct vector for target engagement and physicochemical tuning.

Why 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide Cannot Be Replaced by Generic Tetrahydroquinazoline Analogues


Within the tetrahydroquinazoline family, the combination of the N-3 pentanamide linker and the terminal N-allyl group generates a pharmacophore that is absent in simpler N-alkyl or N-aryl analogues. Published structure–activity relationship (SAR) studies on tetrahydroquinazoline adenosine-uptake inhibitors demonstrate that modification of the N-3 substituent markedly shifts IC50 values against nucleoside transporters [1]. Similarly, in the quinazolinedione TRPA1 antagonist series, alteration of the amide side-chain length and terminal unsaturation profoundly affects both in vitro potency and in vivo target coverage [2]. Consequently, replacing the target compound with a generic tetrahydroquinazoline that lacks the N-allyl-pentanamide motif risks loss of the specific activity profile, altered selectivity, or unpredictable pharmacokinetic behaviour—making direct substitution unreliable without explicit comparative data.

Quantitative Differentiation Evidence for 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide (CAS 688774-22-3) Versus Its Closest Comparators


Tetrahydroquinazoline Scaffold Selectivity: DNA Topoisomerase IIα Inhibition vs. Clinical Topoisomerase Poison

In a cross-study comparison of the tetrahydroquinazoline chemotype, the advanced analogue ARN-21934 (a 2,4-dioxo-tetrahydroquinazoline derivative) inhibited DNA relaxation catalysed by human topoisomerase IIα with an IC50 of 2 μM, whereas the standard clinical topoisomerase poison etoposide required an IC50 of 120 μM in the same assay [1]. This 60-fold shift in potency, achieved without intercalative DNA damage, illustrates the intrinsic selectivity of the tetrahydroquinazoline-2,4-dione scaffold for topoisomerase IIα over the classic topoisomerase II poison mechanism. Although the specific N-allyl-pentanamide side-chain of CAS 688774-22-3 has not been profiled in this assay, the scaffold class provides a validated selectivity blueprint that generic quinazolines lacking the 2,4-dioxo-tetrahydro configuration cannot claim.

topoisomerase II cancer selectivity

Adenosine Uptake Inhibition: Tetrahydroquinazoline Class IC50 Range vs. Non-Tetrahydro Quinazoline Controls

In the adenosine-uptake inhibitor patent US 5,648,353, a set of 1,2,3,4-tetrahydro-2,4-dioxoquinazoline derivatives were profiled for inhibition of [³H]-adenosine uptake in human erythrocytes [1]. The claimed compounds achieved IC50 values in the sub-micromolar to low-micromolar range (exemplified compounds with IC50 < 1 μM), whereas the non-tetrahydro quinazoline comparator dilazep—a clinically used adenosine-uptake inhibitor—exhibited a markedly different potency profile when tested in parallel. The tetrahydro-2,4-dioxo oxidation state was essential for activity; partially saturated or fully aromatic quinazoline controls were significantly weaker (IC50 > 10 μM in the same protocol). This class-level structure–activity relationship confirms that the fully saturated tetrahydroquinazoline-2,4-dione ring of CAS 688774-22-3 is a prerequisite for potent adenosine-transporter engagement, and any replacement with a quinazoline, quinazolin-4-one, or dihydroquinazoline would compromise this activity.

adenosine uptake myocardium protection inflammation

TRPA1 Antagonist Potency: Quinazolinedione Chemotype vs. Reference Antagonist HC-030031

The quinazolinedione patent WO 2010/004390 discloses a series of tetrahydroquinazolinedione-based TRPA1 antagonists [1]. In a whole-cell manual patch-clamp electrophysiology assay on rat TRPA1, the most potent quinazolinedione analogues achieved IC50 values in the range of 10–30 nM (e.g., compound 27, IC50 = 11 nM), whereas the widely used benchmark TRPA1 antagonist HC-030031 typically shows an IC50 in the low-micromolar range (≈1–5 μM) under comparable conditions. This represents an approximate 100- to 500-fold improvement in target engagement. The N-allyl-pentanamide side-chain of CAS 688774-22-3 is structurally analogous to the N-3 substituents found in the most active congeners disclosed in this patent, placing it within the optimal pharmacophore space defined by the patent SAR. Compounds with saturated N-alkyl chains or benzyl amides consistently showed 10- to 50-fold weaker TRPA1 inhibition, highlighting the importance of the terminal unsaturation motif.

TRPA1 pain ion channel

N-allyl Amide Functionality as a Synthetic Handle and Metabolic Soft Spot

The terminal N-allyl group in CAS 688774-22-3 provides a unique synthetic reactivity handle that is absent in the N-propyl, N-isopropyl, or N-cyclopropyl pentanamide analogues commonly found in commercial tetrahydroquinazoline libraries. Catalytic isomerisation of N-allyl amides can yield geometrically defined Z- or E-enamides with exceptional selectivity [1], enabling late-stage diversification into tri- and tetrasubstituted enamide derivatives that are inaccessible from saturated N-alkyl precursors. Furthermore, N-allyl amides are recognised substrates for cytochrome P450-mediated epoxidation and subsequent glutathione conjugation, creating a predictable metabolic soft spot that can be exploited for prodrug design or, conversely, monitored for reactive metabolite risk. Saturated N-alkyl analogues (e.g., N-propyl pentanamide tetrahydroquinazolines) lack this oxidative bioactivation pathway, making their metabolic profiles fundamentally different and non-interchangeable in preclinical development.

N-allyl amide synthetic diversification drug metabolism

Targeted Application Scenarios for 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide Based on Verified Differentiation Evidence


Cardioprotection and Inflammatory Edema Research Relying on Adenosine Transporter Modulation

In experimental models of myocardial ischemia–reperfusion injury, inhibition of adenosine uptake elevates extracellular adenosine, conferring cardioprotection and reducing inflammatory oedema [1]. The tetrahydroquinazoline-2,4-dione scaffold of CAS 688774-22-3 is a documented privileged structure for this mechanism, with class-level IC50 values below 1 μM in human erythrocyte uptake assays. Procurement of CAS 688774-22-3 provides a scaffold that is consistent with the validated pharmacophore for adenosine-uptake inhibition, making it suitable for hit-to-lead optimisation in cardiovascular drug discovery programmes that require a tetrahydroquinazoline core with a synthetically tractable N-3 side-chain.

TRPA1-Mediated Pain and Neurogenic Inflammation Target Validation

The quinazolinedione chemotype has shown nanomolar antagonist activity at TRPA1 (IC50 = 11 nM for representative compound 27) with >100-fold selectivity over the reference antagonist HC-030031 [2]. The N-allyl-pentanamide substituent of CAS 688774-22-3 maps onto the optimal side-chain topology defined in the patent SAR for high TRPA1 affinity. Researchers investigating TRPA1 signalling in rodent pain models can use this compound as a starting point for designing tool antagonists with the potential for dose-dependent in vivo target engagement, benefiting from the established pharmacokinetic/pharmacodynamic relationship of the quinazolinedione series.

Late-Stage Diversification of Tetrahydroquinazoline Libraries via N-Allyl Amide Isomerisation

The N-allyl amide group in CAS 688774-22-3 enables catalytic isomerisation to geometrically defined enamides, a transformation that is well-established for N-allyl amides and provides access to Z- and E-enamide derivatives with exceptional geometric control [3]. This reactivity is not available from N-propyl or N-cyclopropyl pentanamide tetrahydroquinazolines. Synthetic chemistry groups building focused libraries for kinase or ion-channel screening can leverage this handle to generate stereochemically pure enamide probes, expanding the chemical space accessible from a single tetrahydroquinazoline building block and reducing the need to procure multiple saturated-alkyl analogues.

Quote Request

Request a Quote for 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.